molecular formula C₂₈H₄₈O B1145157 4α-Methyl-cholest-5-en-3β-ol CAS No. 15073-00-4

4α-Methyl-cholest-5-en-3β-ol

Cat. No.: B1145157
CAS No.: 15073-00-4
M. Wt: 400.68
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Description

4α-Methyl-cholest-5-en-3β-ol (CAS 15073-00-4) is a high-purity sterol biosynthetic intermediate provided as a well-characterized reference material for research applications. This compound is classified as a 4-methylsterol, also known as a C4-Sterol Biosynthetic Intermediate (C4-SBI), which acts as a precursor in the biosynthesis of cholesterol and other major sterols in eukaryotic organisms . In research, this compound is of significant interest for studying the sterol C4-demethylation complex (C4DMC), a key enzymatic process in sterol metabolism . Furthermore, 4-methylsterols as a class have been investigated for their biological activities. Related lophenol derivatives have shown promising in vitro antitumor activity against various human cancer cell lines, indicating the potential research value of this sterol class in pharmacology . More broadly, C4-SBIs are recognized for their roles in critical physiological processes, including their function as meiosis-activating sterols (MAS) in mammalian reproduction . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

15073-00-4

Molecular Formula

C₂₈H₄₈O

Molecular Weight

400.68

Synonyms

(3S,4S,8S,9S,10R,13R,14S,17R)-4,10,13-Trimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol; 

Origin of Product

United States

Biosynthetic and Metabolic Pathways Involving 4α Methyl Cholest 5 En 3β Ol

Initiation of Sterol Biosynthesis: From Squalene (B77637) to Triterpene Precursors

The journey of sterol biosynthesis begins with the linear hydrocarbon squalene. Through a series of enzymatic reactions, this precursor is transformed into a cyclic triterpene, setting the stage for the formation of the characteristic four-ring sterol nucleus.

The cyclization of 2,3-oxidosqualene (B107256) represents a pivotal bifurcation point in sterol biosynthesis, leading to the formation of either lanosterol (B1674476) or cycloartenol (B190886). oup.comnih.govacs.orgplos.orgresearchgate.net In animals and fungi, 2,3-oxidosqualene is converted to lanosterol by the enzyme lanosterol synthase. oup.comnih.gov In contrast, photosynthetic organisms such as plants and algae primarily utilize cycloartenol synthase to produce cycloartenol. oup.complos.org These two triterpenes serve as the foundational scaffolds upon which the diverse array of sterols found in different eukaryotic kingdoms are built. Although plants predominantly use the cycloartenol pathway, the existence of a lanosterol pathway has also been identified, indicating dual biosynthetic routes to phytosterols (B1254722) in some plant species. plos.orgnih.govresearchgate.net

The initial choice between lanosterol and cycloartenol dictates the subsequent enzymatic steps and the final sterol products. oup.comnih.gov While the core logic of the pathway, involving demethylations, isomerizations, and reductions, is conserved, the specific enzymes and the order of reactions can vary significantly between kingdoms. oup.comnih.gov This divergence has resulted in the vast diversity of sterol structures observed in nature, each tailored to the specific physiological needs of the organism. nih.gov For example, the primary sterol in vertebrates is cholesterol, in fungi it is ergosterol (B1671047), and in plants, a mixture of phytosterols such as sitosterol, stigmasterol, and campesterol (B1663852) are prevalent. nih.gov

The C4-Demethylation Pathway and 4α-Methyl-cholest-5-en-3β-ol Formation

Following the formation of the initial triterpene precursor, the sterol molecule undergoes a series of modifications to become a functional component of the cell membrane. One of the most critical stages is the removal of two methyl groups at the C4 position of the sterol nucleus.

The C4-demethylation process is a multi-step enzymatic cascade that sequentially removes the two methyl groups attached to the C4 carbon. pnas.orgresearchgate.net This process is essential for the proper function of the final sterol molecule. In eukaryotes, this demethylation is typically carried out by a complex of three enzymes: a sterol-C4-methyl oxidase (SMO), a 3β-hydroxysteroid dehydrogenase/decarboxylase (HSD/D), and a 3-ketosteroid reductase (KSR). pnas.orgresearchgate.netresearchgate.net The SMO initiates the process by oxidizing the methyl group, which is then removed as carbon dioxide by the HSD/D, leaving a 3-keto intermediate that is subsequently reduced back to a 3β-hydroxyl group by the KSR. researchgate.net

This compound is a key intermediate in the C4-demethylation pathway. nih.govacs.org It is formed after the removal of the first methyl group from a 4,4-dimethyl sterol precursor. Specifically, in the Bloch pathway for cholesterol biosynthesis, 4,4-dimethyl-cholest-5-en-3β-ol is converted to this compound. This compound then serves as the substrate for the second round of demethylation, which ultimately leads to the formation of a sterol lacking any methyl groups at the C4 position. The presence of the 4α-methyl group signifies a midway point in the C4-demethylation process.

Enzymatic Transformations Leading to and from this compound

The formation and consumption of this compound are governed by the sequential action of the C4-demethylation enzyme complex.

The conversion of a 4,4-dimethyl sterol to this compound involves the coordinated action of sterol-C4-methyl oxidase, 3β-hydroxysteroid dehydrogenase/decarboxylase, and 3-ketosteroid reductase. The subsequent conversion of this compound to a C4-demethylated sterol follows the same enzymatic logic. The sterol-C4-methyl oxidase (a different isozyme in plants) acts on the remaining 4α-methyl group, initiating the second round of demethylation. researchgate.net The resulting product then proceeds through the subsequent steps of the sterol biosynthetic pathway to yield the final functional sterol, such as cholesterol.

Table 1: Key Enzymes in the C4-Demethylation Pathway

EnzymeAbbreviationFunction
Sterol-C4-methyl oxidaseSMOOxidizes the C4-methyl groups.
3β-hydroxysteroid dehydrogenase/decarboxylaseHSD/DRemoves the oxidized methyl group as CO2.
3-ketosteroid reductaseKSRReduces the 3-keto group back to a 3β-hydroxyl group.

Table 2: Position of this compound in Sterol Biosynthesis

PrecursorIntermediateProduct of Second Demethylation
4,4-dimethyl-cholest-5-en-3β-olThis compound Cholest-5-en-3β-ol (Cholesterol)

Reduction of 3-Keto Sterols to 3β-Hydroxy Sterols

The conversion of 3-keto sterols to their 3β-hydroxy counterparts is a crucial step in the biosynthesis of sterols, including the pathway involving this compound. This reduction is the final step in the C4-demethylation process, which is essential for removing the methyl groups at the C4 position of the sterol ring. nih.gov

The enzymatic reaction is catalyzed by a sterone ketoreductase (SKR), also known as a sterol 3-reductase (3-SR). acs.orgnih.gov This enzyme utilizes NADPH as a cofactor to reduce the 3-keto group, thereby forming the 3β-hydroxyl group characteristic of mature sterols like cholesterol. acs.orgnih.gov The establishment of the 3β-hydroxy configuration is vital for the proper function of sterols in biological membranes and as precursors for other steroid molecules.

Table 1: Key Enzymes in the C4-Demethylation and Reduction Process

EnzymeAbbreviationFunctionCofactor
Sterol-4α-methyl oxidaseSMOOxidizes the 4α-methyl groupNADPH, O2
3β-hydroxysteroid dehydrogenase/C4-decarboxylaseC4DDecarboxylates the oxidized methyl group and forms a 3-keto intermediateNAD(P)+
Sterone ketoreductase / Sterol 3-reductaseSKR / 3-SRReduces the 3-keto group to a 3β-hydroxyl groupNADPH

Oxidative Demethylation Processes

The removal of the methyl groups at the C4 position of the sterol nucleus is a fundamental process in the maturation of sterols. This oxidative demethylation is a multi-step enzymatic process. In the context of 4α-methyl sterols, the process targets the single methyl group at the 4α position.

The initial step is catalyzed by the enzyme sterol-4α-methyl oxidase (SMO). nih.govnih.gov This enzyme, in an oxygen-dependent reaction, sequentially oxidizes the 4α-methyl group to a hydroxymethyl group, then to a formyl group, and finally to a carboxylic acid. nih.gov Following the oxidation to a 4α-carboxylic acid, a 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (C4D) acts. This enzyme is responsible for the decarboxylation of the 4α-carboxylate, leading to the formation of a 3-ketosteroid intermediate and the release of carbon dioxide. nih.gov The final step, as detailed in the previous section, is the reduction of this 3-keto intermediate to the 3β-hydroxy sterol. nih.gov

Interconnections with Other Sterol Metabolic Branches

The metabolism of this compound is intricately linked with the broader network of sterol biosynthesis, serving as a critical junction point leading to the synthesis of various essential sterols in different organisms.

Relationship to Cholesterol Biosynthesis

In the biosynthesis of cholesterol in animals, 4α-methyl sterols are essential intermediates. nih.gov The pathway from lanosterol to cholesterol involves the removal of three methyl groups: one at C14 and two at C4. youtube.com After the removal of the 14α-methyl group from lanosterol, the resulting intermediate undergoes the removal of the two methyl groups at the C4 position. nih.gov this compound is a product of the first C4-demethylation and the substrate for the second. The complete removal of the C4-methyl groups is a prerequisite for the subsequent modifications that lead to the final cholesterol molecule.

There are two primary pathways for cholesterol biosynthesis that diverge after the formation of lanosterol: the Bloch pathway and the Kandutsch-Russell pathway. youtube.com The specific timing of the reduction of the C24 double bond in the side chain distinguishes these two pathways. youtube.com Regardless of the specific pathway, the demethylation at the C4 position, and thus the involvement of 4α-methyl sterols, is a conserved and necessary step. youtube.com

Links to Phytosterol and Ergosterol Pathways

While cholesterol is the predominant sterol in animals, plants synthesize a variety of phytosterols, and fungi produce ergosterol. nih.gov 4-methylsterols are also key precursors in these pathways. nih.gov

In plants, the sterol biosynthetic pathway begins with cycloartenol instead of lanosterol. mdpi.com However, subsequent steps involve the removal of the C4-methyl groups, making 4-methylsterols important intermediates in the synthesis of major phytosterols like campesterol and sitosterol. nih.govmdpi.com The enzymatic machinery for C4-demethylation in plants shares similarities with that in animals, though some differences exist. nih.gov

In fungi, the biosynthesis of ergosterol also proceeds through 4-methylsterol intermediates derived from lanosterol. nih.gov The C4-demethylation complex, consisting of SMO, C4D, and SKR, is also present in yeast and is essential for the production of ergosterol. nih.gov

Table 2: 4-Methylsterols as Precursors in Different Eukaryotic Kingdoms

KingdomPrimary Sterol PrecursorKey 4-Methylsterol IntermediatesMajor End-Product Sterols
AnimaliaLanosterol4,4-dimethyl-5α-cholest-7-en-3β-ol, 4α-methyl-5α-cholest-7-en-3β-olCholesterol
FungiLanosterol4,4-dimethyl-5α-cholest-8,14,24-trien-3β-ol, 4α-methyl-5α-cholest-8,14,24-trien-3β-olErgosterol
PlantaeCycloartenol24-methylenelophenol, 24-ethylidenelophenolCampesterol, Sitosterol, Stigmasterol

Isomeric and Stereoisomeric Conversions (e.g., 4α vs. 4β-methyl sterols)

The stereochemistry at the C4 position of the sterol nucleus is of significant biological importance. The 4α-methyl configuration is the more common and biosynthetically direct intermediate. However, the existence of 4β-methyl sterols has been noted. For a long time, it was believed that 4β-methyl steranes found in geological sediments were the result of diagenetic isomerization from the biologically produced 4α-isomers. acs.org

However, recent research has uncovered a novel C4-methyl sterol biosynthetic pathway involving a sterol methyltransferase (STRM) rather than the typical sterol methyl oxidases (SMOs). acs.org This enzyme, identified in certain marine organisms, is capable of producing both 4α- and 4β-methyl sterols. acs.orgresearchgate.net This discovery challenges the previous paradigm and suggests a direct biological origin for some 4β-methyl sterols. acs.org This finding indicates that the stereochemical configuration at the C4 position can be determined by different enzymatic mechanisms, leading to a greater diversity of sterol structures in nature than previously understood. acs.orgresearchgate.net

Enzymology and Molecular Regulation of 4 Methyl Sterol Metabolism

Characterization of Key Enzymes Involved in 4α-Methyl-cholest-5-en-3β-ol Synthesis and Degradation

The metabolic pathway of this compound involves a multi-enzyme complex that ensures the efficient conversion of substrates to products. The primary enzymes involved in this pathway are the Sterol C4-Demethylation Complex (C4DMC), 3-Ketosteroid Reductase, and Methyl Sterol Oxidases.

Sterol C4-Demethylation Complex (C4DMC)

The removal of the two methyl groups at the C4 position of the sterol nucleus is a critical step in cholesterol biosynthesis and is carried out by the Sterol C4-Demethylation Complex (C4DMC). researchgate.net This multi-enzyme complex is highly conserved across eukaryotes, from yeast to humans. researchgate.net The C4DMC is composed of three core enzymes that act sequentially: a sterol C4-methyl oxidase (SMO), a 3β-hydroxysteroid dehydrogenase/decarboxylase (NSDHL), and a 3-ketosteroid reductase (HSD17B7). nih.govnih.gov In some organisms, a scaffolding protein, such as ERG28 in yeast, tethers these enzymes to the endoplasmic reticulum, facilitating the channeling of intermediates. nih.govnih.gov

The demethylation process is a three-step mechanism:

Oxidation: The C4-methyl group is oxidized to a carboxyl group by a sterol C4-methyl oxidase. researchgate.net

Decarboxylation: The resulting 4α-carboxylic acid is then decarboxylated by a 3β-hydroxysteroid dehydrogenase/decarboxylase to yield a 3-ketosteroid. nih.govnih.gov

Reduction: Finally, a 3-ketosteroid reductase reduces the 3-keto group to a 3β-hydroxyl group. nih.gov

Key Enzymes of the Sterol C4-Demethylation Complex (C4DMC)
EnzymeGene NameFunction
Sterol C4-methyl oxidase (SMO)SC4MOL (MSMO1)Oxidizes the C4-methyl group to a carboxyl group. researchgate.netnih.gov
3β-hydroxysteroid dehydrogenase/decarboxylaseNSDHLCatalyzes the oxidative decarboxylation of the 4α-carboxylic acid to a 3-ketosteroid. nih.gov
3-Ketosteroid reductaseHSD17B7Reduces the 3-keto group to a 3β-hydroxyl group. nih.gov
Scaffolding protein (in some organisms)ERG28Tethers the enzyme complex to the endoplasmic reticulum. nih.gov

Specificity and Mechanism of 3-Ketosteroid Reductase (EC: 1.1.1.270)

3-Ketosteroid reductase (3-KSR), also known as 3β-hydroxysteroid 3-dehydrogenase, is a crucial enzyme in the C4-demethylation process. wikipedia.orggenome.jpexpasy.org It belongs to the family of oxidoreductases and specifically acts on the CH-OH group of donors with NAD+ or NADP+ as an acceptor. wikipedia.org The systematic name for this enzyme class is 3β-hydroxysteroid:NADP+ 3-oxidoreductase. wikipedia.org

This enzyme catalyzes the reduction of a 3-oxosteroid to a 3β-hydroxysteroid, a reaction that is essential for the final step of each C4-demethylation cycle. wikipedia.orgexpasy.org The reaction is reversible and utilizes NADPH as a cofactor. genome.jp In the context of cholesterol biosynthesis, it catalyzes the reaction in the direction of reduction. genome.jpexpasy.org

The mammalian 3-KSR, encoded by the HSD17B7 gene, is a bifunctional enzyme that also exhibits 17β-estradiol 17-dehydrogenase activity. genome.jpuniprot.org The enzyme acts on a variety of 3β-hydroxysteroids, demonstrating a degree of substrate promiscuity. genome.jpexpasy.orgnih.gov However, its primary role in this pathway is the reduction of the 3-keto group of the sterol intermediate.

The proposed catalytic mechanism for 3-ketosteroid reductases involves the transfer of a hydride ion from NADPH to the C3-carbonyl group of the steroid substrate. This is often facilitated by a catalytic acid in the active site that protonates the carbonyl oxygen. For some 3-ketosteroid dehydrogenases, a two-step mechanism has been proposed involving the formation of an enolate or carbanionic intermediate. nih.govacs.org

Function and Substrate Specificity of Methyl Sterol Oxidases (e.g., SC4MOL)

Methyl sterol oxidase, encoded by the SC4MOL (also known as MSMO1) gene, catalyzes the first and rate-limiting step in the C4-demethylation of sterols. nih.govjci.orgmtu.edunih.gov This enzyme is a monooxygenase that sequentially oxidizes one of the methyl groups at the C4 position to a carboxylic acid. nih.gov This three-step oxidation is a prerequisite for the subsequent decarboxylation and reduction steps. nih.gov

SC4MOL is a highly regulated enzyme, and its activity is sensitive to cellular sterol levels. nih.govescholarship.org High levels of sterols can lead to the transcriptional and post-translational downregulation of SC4MOL, providing a feedback mechanism to control cholesterol biosynthesis. nih.govescholarship.org The E3 ubiquitin ligase MARCHF6 has been identified as a key regulator of SC4MOL degradation. nih.govescholarship.org

In humans, there is only one known SMO, which is responsible for the demethylation of both 4,4-dimethyl and 4α-monomethyl sterols. jci.org Deficiency in SC4MOL leads to the accumulation of these methylsterols and is associated with a rare autosomal recessive disorder characterized by psoriasiform dermatitis, microcephaly, and developmental delay. jci.orgmtu.edunih.gov The substrate specificity of SC4MOL includes various 4,4-dimethyl and 4α-methyl sterols. jci.orgresearchgate.net Genetic suppression of SC4MOL has been shown to lead to the accumulation of its C4-dimethyl substrates, such as testis meiosis-activating sterol (T-MAS). researchgate.net

Sterol Methyltransferases (e.g., STRM-1 / 4-SMT) and Their Catalytic Roles

While the focus has been on the demethylation pathway, some organisms utilize a different strategy involving the addition of methyl groups to the sterol nucleus, leading to a greater diversity of sterol structures.

Novel Methylation Reactions in Sterol Diversity

A novel C4-methyl sterol biosynthetic pathway has been identified that involves a sterol methyltransferase rather than the typical demethylation mediated by SMOs. nih.govacs.orgcolby.edu This pathway, catalyzed by an enzyme with homology to the C. elegans STRM-1, leads to the direct methylation of the sterol at the C4 position. nih.govacs.org This discovery has significant implications for understanding the evolution of sterol biosynthesis and the origins of certain geological biomarkers. nih.govacs.orgcolby.edu

This alternative pathway generates both C4α- and C4β-methyl sterols, which are end products rather than intermediates of a demethylation process. nih.govacs.org This is in contrast to the partial demethylation pathway where 4α-methyl sterols are intermediates. nih.gov The existence of this pathway highlights the diverse strategies employed by different organisms to generate structural and functional diversity in their sterol profiles.

Comparison of C4-Methyl Sterol Biosynthesis Pathways
PathwayKey Enzyme TypeMechanismProducts
DemethylationSterol C4-methyl oxidase (SMO)Sequential oxidation, decarboxylation, and reduction to remove methyl groups. researchgate.netnih.govDemethylated sterols (e.g., cholesterol precursors). nih.gov
MethylationSterol Methyltransferase (STRM-1/4-SMT)Direct addition of a methyl group to the C4 position. nih.govacs.orgC4α- and C4β-methyl sterols as end products. nih.govacs.org

Stereochemical Control by Methyltransferases

Sterol methyltransferases (SMTs) play a crucial role in determining the stereochemistry of the final sterol product. nih.govresearchgate.netmdpi.com In plants, for example, there are different classes of SMTs that catalyze the addition of methyl groups at the C24 position with specific stereochemical outcomes. nih.govresearchgate.netmdpi.com SMT1 is primarily responsible for the first methyl addition, while SMT2 and SMT3 are involved in the second methylation step, leading to the formation of 24-ethyl sterols. nih.govmdpi.com

The discovery that a STRM-1 type enzyme can catalyze the formation of both C4α- and C4β-methyl sterols suggests a degree of plasticity in the enzyme's active site and catalytic mechanism. nih.govacs.org The enzyme is proposed to accelerate the keto-enol tautomerization of the sterol substrate, which then allows for the electrophilic addition of a methyl group from S-adenosyl-methionine (AdoMet) to the C3(4) double bond of the enol tautomer. nih.gov This mechanism allows for the generation of both stereoisomers, contributing to the diversity of sterols found in nature. The stereochemical control exerted by these methyltransferases is a key factor in producing the specific sterol profiles required for various biological functions.

Genetic Determinants and Transcriptional Control of Sterol Biosynthetic Enzymes

The expression of the enzymes involved in 4-methyl sterol metabolism is tightly controlled by a sophisticated network of genetic and transcriptional factors. This regulation ensures that the production of cholesterol and other sterols is finely tuned to the cell's metabolic needs.

The key enzymes responsible for the demethylation of 4α-methyl sterols in mammals are components of the C4-demethylation complex. The genes encoding these enzymes have been identified and cloned, providing crucial insights into their function and regulation. The primary enzymes involved are:

Sterol-4α-methyl oxidase (SMO) : In humans, this enzyme is encoded by the SC4MOL gene. nih.gov The human SC4MOL gene has been identified, and mutations in this gene are known to cause a rare genetic disorder characterized by psoriasiform dermatitis, microcephaly, and developmental delay. nih.gov This highlights the critical role of SC4MOL in development. In fungi, the ortholog is encoded by the ERG25 gene. nih.govnih.govacs.org

Sterol-4α-carboxylate 3-dehydrogenase, decarboxylating (NSDHL) : This enzyme is encoded by the NSDHL gene in humans. uniprot.org It is a NAD(P)+-dependent steroid dehydrogenase that plays a crucial role in the oxidative decarboxylation of the C4 methyl groups of 4-alpha-carboxysterols. uniprot.orgresearchgate.net

3-Ketosteroid reductase (HSD17B7) : This enzyme is involved in the final step of the demethylation process, reducing the 3-keto group back to a 3β-hydroxyl group.

These enzymes are localized to the endoplasmic reticulum, where they function as a complex to efficiently catalyze the sequential steps of C4-demethylation. researchgate.net

The expression of the genes encoding the C4-demethylation enzymes is intricately regulated by a network of transcription factors, with the Sterol Regulatory Element-Binding Protein (SREBP) family playing a central role.

SREBP-Mediated Transcriptional Control:

The SREBP pathway is a key regulator of cholesterol and fatty acid synthesis. researchgate.netyoutube.comyoutube.com In mammals, there are two main SREBP genes, SREBF1 and SREBF2. SREBP-2 is the primary activator of genes involved in cholesterol biosynthesis, including SC4MOL and NSDHL. nih.gov The activation of SREBP-2 is controlled by cellular sterol levels. When sterol levels are low, the SREBP-2 precursor protein is transported from the endoplasmic reticulum to the Golgi apparatus, where it is proteolytically cleaved. youtube.com The released N-terminal domain of SREBP-2 then translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of its target genes, thereby upregulating their transcription. researchgate.netyoutube.com Conversely, when sterol levels are high, the transport and cleavage of SREBP-2 are inhibited, leading to a downregulation of the cholesterogenic genes. youtube.com

Post-Translational Regulation by MARCHF6:

In addition to transcriptional control, the activity of the C4-demethylation complex is also regulated at the post-translational level. The E3 ubiquitin ligase, Membrane-Associated RING-CH-type Finger 6 (MARCHF6), has been identified as a key regulator of SC4MOL stability. nih.govresearchgate.netnih.govresearchgate.net When cellular sterol levels are high, MARCHF6 targets SC4MOL for ubiquitination and subsequent degradation by the proteasome. nih.govresearchgate.netnih.gov This provides a rapid mechanism to shut down the cholesterol synthesis pathway when cholesterol is abundant. nih.govresearchgate.netnih.gov Sterol depletion, on the other hand, stabilizes SC4MOL protein levels. nih.govresearchgate.net This dual control of SC4MOL at both the transcriptional and post-translational levels underscores its importance as a regulatory hub in the C4-demethylation process. nih.govresearchgate.netnih.gov

Regulator Target Gene/Protein Effect of High Sterol Levels Mechanism
SREBP-2 SC4MOL, NSDHLDecreased TranscriptionInhibition of SREBP-2 cleavage and nuclear translocation. youtube.comyoutube.com
MARCHF6 SC4MOL ProteinIncreased DegradationUbiquitination and proteasomal degradation. nih.govresearchgate.netnih.gov

Enzyme Inhibition Studies and Mechanistic Insights

The study of enzyme inhibitors has been instrumental in elucidating the function of the C4-demethylation enzymes and understanding the consequences of their disruption.

Several chemical compounds have been identified that inhibit the enzymes of the C4-demethylation pathway, leading to the accumulation of their respective substrates.

Diazaborines : These compounds have been shown to be potent inhibitors of the fungal C4-methyl sterol oxidase, Erg25. nih.govnih.govacs.org Treatment of fungi with diazaborines leads to a marked accumulation of the Erg25 substrate, 4,4-dimethylzymosterol, and a depletion of downstream products like ergosterol (B1671047). nih.govnih.govacs.org

Voriconazole : This antifungal drug, while primarily targeting lanosterol (B1674476) 14α-demethylase, has also been observed to cause an accumulation of 4α-methyl sterols in some fungi, suggesting a potential secondary effect on the C4-demethylation pathway. nih.gov

CW4142 : This small molecule has been identified as an inhibitor of the human SC4MOL. Inhibition of SC4MOL by CW4142 leads to the accumulation of 8,9-unsaturated sterols.

The accumulation of specific 4-methyl sterol intermediates due to enzyme inhibition can have significant physiological consequences, including disruption of cell membrane integrity and function.

Inhibitor Target Enzyme Accumulated Sterol(s) Organism/System
Diazaborines Erg25 (SMO)4,4-dimethylzymosterolFungi nih.govnih.govacs.org
Voriconazole Primarily Lanosterol 14α-demethylase (potential secondary effect on C4-demethylation)4α-methyl sterolsFungi nih.gov
CW4142 SC4MOL8,9-unsaturated sterolsHuman

The C4-demethylation of this compound proceeds through a sequential, three-step enzymatic process catalyzed by the C4-demethylation complex. nih.gov

Oxidation of the 4α-methyl group : The first step is catalyzed by sterol-4α-methyl oxidase (SC4MOL) . This enzyme utilizes molecular oxygen and a reducing equivalent (likely NADPH) to oxidize the 4α-methyl group of this compound to a 4α-carboxyl group, forming the intermediate 4α-carboxy-cholest-5-en-3β-ol . nih.gov This reaction is thought to proceed through a hydroxymethyl and an aldehyde intermediate.

Oxidative decarboxylation : The second step is catalyzed by sterol-4α-carboxylate 3-dehydrogenase, decarboxylating (NSDHL) . uniprot.org This enzyme uses NAD(P)+ as a cofactor to simultaneously oxidize the 3β-hydroxyl group to a 3-keto group and decarboxylate the 4α-carboxyl group, releasing CO2. uniprot.org The product of this reaction is a 3-keto-4-demethylated sterol .

Reduction of the 3-keto group : The final step is the reduction of the 3-keto group back to a 3β-hydroxyl group, which is catalyzed by a 3-ketosteroid reductase . This step regenerates the 3β-hydroxy configuration of the sterol.

This concerted action of the three enzymes in the C4-demethylation complex ensures the efficient and complete removal of the 4α-methyl group, a crucial step in the maturation of cholesterol and other essential sterols.

Advanced Analytical and Methodological Approaches for Studying 4α Methyl Cholest 5 En 3β Ol

Isolation and Purification Techniques for Research Applications

Achieving research-grade purity is the foundational step for any subsequent structural or functional analysis. This involves separating the target compound from isomers, precursors, and other contaminants.

Chromatography is the cornerstone of sterol purification. The choice of method depends on the required purity, the complexity of the sample mixture, and the scale of the preparation.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating sterol isomers that may be difficult to distinguish by other means. For instance, in the analysis of 4-methylcholestanols, HPLC has been successfully used to separate the 4α-methylcholestanol (lophanol) from its 4β-methylcholestanol isomer. researchgate.net Preparative HPLC is also employed in the final purification steps of sterols isolated from natural sources, such as the multi-step purification of cholest-5-en-3-ol (B1254041) formate (B1220265) from red algae, which utilized a size-exclusion column. researchgate.net The purity of products like cholest-4-en-3-one, a related steroid, is often verified using HPLC, with research-grade purity sometimes exceeding 99%. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a benchmark technique for both the identification and quantification of sterols. Due to their high boiling points, sterols are typically derivatized before analysis to increase their volatility. In research, GC-MS can distinguish between closely related isomers based on their retention times. For example, 4α-methylcholestanol has been identified with a specific retention time of 25.27 minutes on a particular system, allowing it to be clearly separated from other components in a sample fraction. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a rapid and versatile method for analyzing complex samples and assessing purity. While not as commonly used for protein analysis, its application in natural product chemistry is well-established for separating less polar compounds like sterols. science.gov It can be used for in-situ analysis of chromatogram spots and serves as a valuable tool for monitoring the progress of purification by other chromatographic methods like column chromatography. researchgate.netscience.gov

The table below summarizes the application of these methods in sterol research.

Table 1: Chromatographic Methods for Sterol Analysis

Method Application Key Findings/Advantages Reference
HPLC Separation of 4α and 4β isomers; Final purification of natural extracts. Achieves high-resolution separation of stereoisomers. Purity can exceed 99%. researchgate.netresearchgate.netnih.gov
GC-MS Identification and separation of isomers in complex mixtures. Provides distinct retention times for isomers (e.g., 25.27 min for 4α-methylcholestanol) and mass spectral data for identification. researchgate.netresearchgate.net
HPTLC Purity assessment and fingerprinting of extracts. High sensitivity allows for in-situ analysis at the nanogram level; complements other chromatographic techniques. science.gov

| Column Chromatography | Initial fractionation and purification of crude extracts. | Effective for large-scale separation based on polarity, often used as an initial step before HPLC. | researchgate.netnih.gov |

Derivatization Strategies for Analytical Enhancement

Derivatization is a critical step in the analysis of sterols, particularly for GC-based methods. The primary goal is to modify the functional groups (primarily the hydroxyl group at the 3β position) to enhance the molecule's analytical properties.

The most common strategy is silylation, which involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMSi) or t-butyldimethylsilyl (TBDMSi) group. This process has several benefits:

Increased Volatility: The resulting silyl ethers are much more volatile than the parent sterols, which is essential for analysis by gas chromatography.

Improved Thermal Stability: Derivatization prevents the thermal degradation of the sterol at the high temperatures used in the GC injector and column.

Enhanced Mass Spectrometric Fragmentation: The silyl derivatives often produce characteristic and predictable fragmentation patterns in the mass spectrometer, aiding in structural identification.

In the analysis of related oxysterols like cholest-5-ene-3β,4β-diol, derivatization to their TMSi ethers is a standard procedure before GC-MS analysis. researchgate.net This allows for stable and reproducible chromatographic peaks and provides mass spectra with clear molecular ions and fragmentation patterns necessary for identification and quantification.

Spectroscopic and Structural Elucidation Methods in Research

Once a purified sample of 4α-Methyl-cholest-5-en-3β-ol is obtained, a suite of spectroscopic techniques is used to confirm its identity and elucidate its precise three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed chemical structure and stereochemistry of organic molecules. For complex structures like sterols, advanced 2D NMR techniques are indispensable.

1D NMR (¹H and ¹³C): Basic proton and carbon-13 NMR spectra provide initial information on the number and type of protons and carbons in the molecule. spectrabase.com

2D NMR (COSY, HSQC, NOE): These advanced experiments are crucial for assigning the relative configuration of stereocenters.

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for unambiguous assignment of carbon signals.

NOE (Nuclear Overhauser Effect): Detects protons that are close in space, even if they are not directly bonded. This is paramount for determining stereochemistry, such as the axial or equatorial orientation of substituents on the steroid rings. In the study of related 5α-cholestan-3β-ol derivatives, NOE experiments were essential for confirming the relative configurations at C-3 and C-4. mpi-cbg.de

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and its fragments. It is particularly vital for identifying metabolic products and biosynthetic intermediates.

When coupled with gas chromatography (GC-MS), it allows for the analysis of complex mixtures. The mass spectrum of 4α-methylcholestanol shows a characteristic molecular weight of 402 Da. researchgate.net The fragmentation pattern provides a fingerprint that can be compared to reference standards for positive identification. researchgate.net

In metabolic studies, MS is used to trace the biotransformation of sterols. For example, research into C4 demethylation in mammals identified intermediates such as 3-keto and 4α-acid reaction products, confirming the mechanistic steps of the pathway. mdpi.com Furthermore, techniques like isotope dilution-mass spectrometry, which use a deuterium-labeled internal standard, enable precise quantification of specific sterols in biological samples like plasma and liver tissue. researchgate.net

Table 2: Key Mass Spectrometry Data for Related Sterols

Compound Technique Molecular Ion (m/z) Key Diagnostic Fragments Application Reference
4α-methylcholestanol GC-MS 402 Not specified, but used for identification Isomer identification researchgate.net
Cholest-5-ene-3β,4β-diol Isotope Dilution-MS Not specified Used for quantification against a deuterium-labeled standard Quantification in plasma and liver researchgate.net

X-ray Crystallography for Absolute Configuration Determination (of related compounds in research)

While NMR can determine the relative stereochemistry of a molecule, X-ray crystallography is the definitive method for establishing its absolute configuration. nih.gov This technique provides an unambiguous, three-dimensional model of the molecule as it exists in a crystalline state. nih.gov

The process requires growing a suitable single crystal of the compound, which can often be a rate-limiting step. nih.gov Once a crystal is obtained, it is bombarded with X-rays, and the resulting diffraction pattern is used to calculate the precise positions of every atom in the molecule.

While a crystal structure for this compound itself may not be widely published, the technique has been extensively applied to closely related sterols like cholesterol. The crystal structure of a cholesterol inclusion complex, for example, has been determined, providing conclusive details about its conformation and interactions within the crystal lattice. beilstein-journals.org Such studies on related compounds provide invaluable reference data for understanding the steric and electronic properties of the entire class of molecules, confirming the chair conformations of the cyclohexane (B81311) rings and the specific orientation of side chains. beilstein-journals.org

Isotopic Labeling and Tracer Experiments for Pathway Elucidation

Isotopic labeling and tracer experiments are foundational techniques for deciphering the complex metabolic pathways involved in sterol biosynthesis, including the formation and conversion of this compound. By introducing atoms with a non-standard isotopic composition (e.g., ¹⁴C, ³H, or ²H) into precursor molecules, researchers can track the movement and transformation of these labels through a series of biochemical reactions. This methodology has been instrumental in identifying intermediates, establishing precursor-product relationships, and characterizing the sequence of enzymatic steps.

Early tracer studies provided the foundational framework for understanding the acetate-mevalonate pathway in sterol biosynthesis. Experiments using liver slices incubated with [1-¹⁴C]acetate and [2-¹⁴C]acetate were decisive in mapping the distribution of acetate (B1210297) carbons throughout the cholesterol molecule, revealing the repeating isoprene-based structure. nih.gov This pioneering work set the stage for more targeted investigations into specific segments of the pathway.

More specific to the C4-demethylation process, which involves 4-methylsterols, isotopic labeling has been used to uncover the mechanism of methyl group removal. In one key set of experiments, ¹⁴C-labeled 4,4-dimethyl-5α-cholest-7-en-3-ol was incubated with rat liver microsomes. nih.gov In the absence of the cofactor NADPH, this led to the production of labeled carbon dioxide and monomethylated products, supporting the proposed oxidative mechanism for demethylation. nih.gov Similarly, feeding experiments in cultured cells of the dinoflagellate Breviolum minutum using [²H₃-methyl]-methionine resulted in the successful deuterium (B1214612) labeling of 4-methyl sterols. mit.edu This demonstrated the incorporation of the labeled methyl group from the donor molecule S-adenosyl-methionine (AdoMet), confirming its role in specific methylation reactions. mit.edu

Further studies have utilized tritium (B154650) (³H) to synthesize and trace specific intermediates. For instance, chemically synthesized [3α-³H]14α-methyl-5α-cholest-7-en-3β-ol was incubated with supernatant fractions of rat liver homogenates. nih.gov This experiment demonstrated its efficient conversion to cholesterol and allowed for the identification of numerous other labeled intermediates, such as 5α-cholesta-7,14-dien-3β-ol and 5α-cholest-7-en-3β-ol, thereby mapping downstream conversions. nih.gov

Isotopic LabelPrecursor CompoundExperimental SystemKey Finding
¹⁴C4,4-dimethyl-5α-cholest-7-en-3-olRat liver microsomesIdentified labeled CO₂ and mono-methylated products, supporting the oxidative mechanism of C4-demethylation. nih.gov
³H14α-methyl-5α-cholest-7-en-3β-olRat liver homogenate supernatantShowed efficient conversion to cholesterol and identified multiple downstream sterol intermediates. nih.gov
²H (Deuterium)[²H₃-methyl]-methionineCultured Breviolum minutum cellsConfirmed the incorporation of a labeled methyl group from AdoMet into 4-methyl sterols. mit.edu
¹⁴C[1-¹⁴C]acetate and [2-¹⁴C]acetateLiver slicesEstablished the distribution of acetate carbons in the cholesterol molecule, confirming the isoprenoid-based assembly. nih.gov

In Vitro and Cell-Free Systems for Enzymatic Characterization

In vitro and cell-free systems provide a controlled environment to study the enzymatic reactions involved in the metabolism of this compound, free from the complexities of a living cell. nih.gov These systems, which range from crude cell lysates to purified recombinant enzymes, allow for the precise manipulation of reaction conditions and the direct characterization of enzyme kinetics, substrate specificity, and reaction mechanisms. nih.govnih.gov

Subcellular fractions, particularly liver microsomes, have been extensively used to study the enzymes of the C4-demethylation complex. nih.gov Microsomes are vesicles formed from the endoplasmic reticulum that contain many of the enzymes involved in sterol biosynthesis. By incubating specific substrates with these preparations, researchers can isolate and identify reaction products. For example, the incubation of a 4-methylsterol with rat liver microsomes resulted in the production of carbon dioxide and a demethylated ketone, elucidating a key step in the demethylation pathway. nih.gov The use of inhibitors in these systems has also been valuable; an inhibitor of the sterol-4α-methyl-oxidase (SMO) enzyme in a yeast microsomal fraction led to the identification of 4-hydroxymethylsterols, which are key intermediates. nih.gov

More defined systems using purified or heterologously expressed enzymes offer even greater precision. An in vitro assay was used to validate the activity of a sterol methyltransferase (STRM) from Breviolum minutum. The enzyme was expressed and incubated with the substrate cholestan-3-one. nih.gov The reaction products were then separated using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) and identified via nuclear magnetic resonance (NMR) spectroscopy, confirming that the enzyme produced 4α-methyl sterols. mit.edunih.gov

Cell-free systems are not only used for characterization but also for the biosynthesis of natural products and metabolic engineering. nih.gov These systems can be programmed with genes encoding specific enzymes, creating a quasi-chemical bioreactor. nih.gov This approach bypasses cellular barriers and toxicity issues, streamlining the testing and optimization of biosynthetic pathways. nih.gov

System TypeEnzyme/Process StudiedSubstrate(s)Key Observations
Rat Liver MicrosomesC4-demethylation4,4-dimethyl-5α-cholest-7-en-3-olIn the absence of NADPH, labeled CO₂ and mono-methylated products were formed, supporting an oxidative mechanism. nih.gov
Yeast Microsomal FractionSterol-4α-methyl-oxidase (SMO)Endogenous sterolsUse of an SMO inhibitor led to the accumulation and identification of 4-hydroxymethylsterol intermediates. nih.gov
In Vitro Enzyme AssaySterol Methyltransferase (BmSTRM)Cholestan-3-oneThe purified enzyme catalyzed the methylation at the C4 position, producing both 4α- and 4β-methyl isomers. mit.edunih.gov
Rat Liver HomogenateOverall sterol metabolism14α-methyl-5α-cholest-7-en-3β-olDemonstrated the conversion of the substrate to cholesterol and identified other metabolic products. nih.gov

Development of Model Organisms for Sterol Metabolism Studies

The study of this compound and related sterols has been significantly advanced by the use of model organisms. These organisms offer powerful genetic and experimental tools to investigate complex biological processes like sterol metabolism in a whole-organism context.

Saccharomyces cerevisiae (Yeast): Yeast has proven to be an exceptionally versatile model for studying sterol biosynthesis. nih.gov Its sterol biosynthesis pathway is similar to that of animals, and its genetic tractability allows for the straightforward creation of loss-of-function mutants. nih.gov Furthermore, yeast can take up exogenous sterols from the environment, enabling researchers to test the biological function of specific sterol intermediates by supplementing the growth media of mutant strains that cannot produce their own sterols. This system was instrumental in identifying the yeast SMO gene, which is involved in C4-demethylation. nih.gov

Mouse Models: Genetically engineered mouse models provide an invaluable tool for understanding the physiological consequences of altered sterol metabolism in a mammalian system. For example, the nsdhl mouse line has a genetic defect that leads to the accumulation of 4-methylsterols. nih.gov Using granule cell precursors from these mice, an in vitro cell system was established to demonstrate that the accumulation of 4-methylsterols was correlated with hampered Sonic hedgehog (SHH) signaling, a crucial pathway in development. nih.gov

OrganismKey CharacteristicsAdvantages for Sterol ResearchRelevant Findings
Saccharomyces cerevisiae (Yeast)Eukaryote with sterol pathway similar to animals; genetically tractable.Ease of creating mutants; ability to uptake exogenous sterols allows for functional studies of specific intermediates. nih.govInstrumental in identifying genes of the sterol biosynthesis pathway, such as the sterol-4α-methyl-oxidase (SMO) gene. nih.gov
Caenorhabditis elegans (Nematode)Sterol auxotroph (cannot synthesize sterols); optically transparent.Allows for precise control of dietary sterol intake; enables in vivo tracking of sterol transport and distribution. nih.govnih.govRevealed that specific 4-methylsterols cannot support full development and can be cytotoxic when supplied as the sole sterol source. usda.gov
Mouse (Mus musculus)Mammalian model with complex physiology and development.Allows for studying the systemic effects of genetic defects in sterol metabolism in a system highly relevant to human biology.Mouse models with defects in C4-demethylation show that accumulation of 4-methylsterols impairs critical signaling pathways like SHH. nih.gov

Emerging Research Directions and Future Perspectives

Elucidating Novel Sterol Biosynthetic Enzymes and Pathways

The traditional view of sterol biosynthesis is continuously being refined by the discovery of novel enzymes and alternative pathways in various organisms. While the canonical pathway for demethylation at the C4 position involves a complex of enzymes including a sterol-4α-methyl oxidase (SMO), recent research has uncovered entirely new mechanisms. nih.gov

A significant breakthrough is the identification of a previously unknown C4-methyl sterol biosynthetic pathway that utilizes a sterol methyltransferase (STRM) instead of the well-characterized SMOs. acs.orgresearchgate.net This novel pathway, discovered in the coral endosymbiont Breviolum minutum, is capable of producing both 4α- and 4β-methyl sterols. acs.orgresearchgate.net This finding is particularly important as it overturns the long-held belief that 4β-methyl steranes found in geological sediments are solely the result of chemical changes over time (diagenesis) from 4α-isomers. acs.orgacs.orgcolby.edu The existence of a biological pathway for 4β-methyl sterols necessitates a re-evaluation of these molecular fossils used to study eukaryotic evolution. acs.org This STRM-catalyzed methylation pathway is not limited to dinoflagellates but has been identified in other eukaryotes as well, suggesting a more widespread role than previously understood. acs.orgresearchgate.net

Furthermore, studies in organisms like the nematode Caenorhabditis elegans have revealed unique sterol C4α-methyltransferases (4-SMT) that are crucial for their specific sterol diversification, highlighting the evolutionary adaptability of these pathways. nih.govfrontiersin.org Such discoveries underscore the strong plasticity of sterol biosynthesis across different life forms and highlight the potential for uncovering more novel enzymes and pathway variations, especially in diverse marine environments. acs.orgresearchgate.net

High-Throughput Metabolomics and Lipidomics Approaches in Sterol Research

The study of sterols has been revolutionized by the application of high-throughput metabolomics and lipidomics, which allow for the comprehensive analysis of lipids in biological systems. nih.gov This has given rise to the specialized field of "sterolomics," which focuses on the quantitative profiling of all molecules derived from cholesterol and its precursors. nih.gov

Analyzing sterols presents unique challenges due to their low abundance and poor ionization characteristics in mass spectrometry compared to more abundant lipids. nih.gov To overcome this, specialized techniques have been developed for sample purification and analysis. nih.gov Modern lipidomics platforms utilize a range of advanced analytical methods to achieve high sensitivity, specificity, and throughput. nih.govcore.ac.uk

Technique Principle Application in Sterol Research
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their physical and chemical properties. Requires derivatization for sterols.Historically the method of choice, providing high resolution for complex mixtures and detailed structural information. acs.orgspringernature.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds in a liquid mobile phase. Does not typically require derivatization for sterols.Simplifies analysis and is coupled with various ionization techniques (ESI, APCI, APPI) for sensitive detection and quantification. acs.orglipidmaps.org
Direct Infusion Mass Spectrometry (DI-MS) / Shotgun Lipidomics Samples are directly infused into the mass spectrometer without chromatographic separation.Enables very high-throughput analysis for a broad survey of lipids, including sterols, by ionizing in both positive and negative modes. acs.org
Tandem Mass Spectrometry (MS/MS) Involves multiple stages of mass analysis to determine the structure of a molecule.Provides precise identification of sterol species and helps distinguish between closely related isomers. springernature.com

These high-throughput methods are critical for identifying novel sterol metabolites, understanding the complex interplay within the lipidome, and discovering biomarkers for diseases associated with dysregulated lipid metabolism. nih.gov

Investigating Stereochemical Specificity in Enzymatic Reactions

Enzymes involved in sterol biosynthesis exhibit a high degree of stereochemical specificity, meaning they act on or produce a particular steric or optical isomer. This precision is fundamental to the proper formation and function of sterols. The stereochemistry of the enzymatic reactions leading to key intermediates like squalene (B77637) and lanosterol (B1674476) has been thoroughly elucidated using stereospecifically labeled precursors. nih.govacs.org

This specificity ensures that the final sterol product has the correct three-dimensional structure required for its biological roles, such as maintaining membrane fluidity. For example, enzymes in the cholesterol biosynthesis pathway are highly selective for intermediates with a specific configuration.

A compelling illustration of this principle is found in the yeast Saccharomyces cerevisiae. When its primary sterol synthesis is blocked, the yeast shows an absolute requirement for a sterol with a 24-beta-methyl group for growth. It cannot substitute this with sterols containing a 24-alpha-methyl or other alkyl groups at that position. This demonstrates an unrecognized absolute specificity for both the chirality (the "handedness") and the size of the group at the C-24 position, suggesting a precise fit within a protein binding site is necessary for at least one of sterol's essential functions in the cell.

Systems Biology Integration for Comprehensive Sterol Pathway Analysis

Systems biology offers a holistic approach to understanding the complexity of sterol metabolism by integrating multiple layers of biological information. nih.govnih.gov Instead of viewing the biosynthetic pathway as a simple linear sequence of reactions, systems biology aims to create comprehensive models that incorporate genomics, transcriptomics, proteomics, and lipidomics data. nih.govresearchgate.netfwlaboratory.org

This integrated approach allows researchers to model the entire lipidome and its regulatory networks. nih.govresearchgate.net For example, genome-scale metabolic models (GEMs) can be used to predict metabolic fluxes and understand how perturbations, such as genetic mutations or environmental changes, affect the entire sterol pathway. researchgate.net

A key insight from systems biology is the understanding of the spatial organization of metabolic pathways. dtu.dk Recent studies have shown that enzymes in the sterol biosynthesis pathway are not randomly distributed within the endoplasmic reticulum (ER) but are organized into functional complexes, sometimes referred to as metabolons or "synthomes". nih.govscispace.comresearchgate.net This co-localization of sequential enzymes can enhance metabolic efficiency by channeling substrates between active sites, preventing the loss of intermediates, and avoiding interference from competing pathways. dtu.dk This spatial coordination, often occurring at membrane contact sites between organelles, is a critical aspect of metabolic regulation that can only be fully appreciated through a systems-level analysis. nih.govscispace.com

Applications of Advanced Synthetic Chemistry for Radiolabeled or Modified Sterol Probes

Advanced synthetic chemistry provides powerful tools for creating modified sterol probes to investigate enzyme function and track sterol movement within cells. nih.gov These synthetic probes are designed with specific modifications that can either report on their location or dissect the mechanisms of sterol-processing enzymes.

One major application is the synthesis of sterol analogues with small structural changes, such as the substitution of a hydrogen atom with fluorine. nih.gov These modified sterols can be used to probe the active sites of enzymes. For instance, compounds like 6-fluorocholesterol have been synthesized to study the substrate requirements of enzymes like acyl-CoA:cholesterol acyltransferase (ACAT) and cholesterol 7α-hydroxylase. nih.gov By observing how these subtle modifications affect enzyme activity, researchers can deduce critical interactions between the enzyme and its sterol substrate. nih.gov

Another powerful strategy involves attaching reporter tags to sterols for imaging and tracking. This includes:

Fluorescent Probes : Sterols are tagged with fluorescent molecules (fluorophores) like NBD or BODIPY, allowing for their visualization in living cells using fluorescence microscopy. nih.govspringernature.comnih.gov This enables the study of sterol trafficking and localization to specific organelles. springernature.comnih.gov

Bioorthogonal Probes : A more advanced technique uses "click chemistry," where a sterol is synthesized with a small, inert chemical handle, like an alkyne group. nih.govvectorlabs.com This alkyne-tagged sterol is fed to cells, where it is metabolized and incorporated like its natural counterpart. nih.gov The cells can then be treated with a fluorescent azide (B81097) molecule, which "clicks" onto the alkyne handle, rendering the sterol visible for high-resolution imaging. nih.govnih.govresearchgate.net This method is highly specific and minimally perturbs the sterol's structure and function. nih.govresearchgate.net

Radiolabeled Probes : Isotopes such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) can be incorporated into the sterol structure. mdpi.com These radiolabeled sterols are invaluable for tracing metabolic pathways and quantifying the absorption, distribution, and excretion of sterols in vivo. mdpi.com

These synthetic probes are essential for dissecting the complex machinery of cholesterol metabolism and transport at a molecular level. nih.govnih.govspringernature.com

Q & A

Basic Research Questions

Q. What are the primary natural sources of 4α-Methyl-cholest-5-en-3β-ol, and what methodologies are used for its isolation?

  • Answer : The compound is primarily isolated from the plant genus Selaginella (e.g., S. doederleinii) and marine organisms like soft corals (e.g., Sarcophyton glaucum). Isolation involves:

  • Extraction : Organic solvents (e.g., methanol, dichloromethane) for lipid-soluble compounds.
  • Chromatographic purification : Column chromatography (silica gel) or HPLC for fractionation.
  • Characterization : 1H-NMR and ESI-MS for structural confirmation, with comparison to literature data .
    • Table 1 : Natural Sources and Isolation Methods
SourceIsolation MethodKey Spectroscopic DataReference
Selaginella doederleiniiColumn chromatography (silica gel)NMR: δ 0.6–1.5 ppm (methyl groups); MS: [M+H]+ at m/z 429.4
Marine coral extractsHPLC purificationNMR: Olefinic protons (δ 5.3–5.4 ppm)

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Answer :

  • NMR spectroscopy : Key signals include the 3β-hydroxyl proton (δ ~3.5 ppm, multiplet) and 4α-methyl group (δ 0.8–1.0 ppm, singlet). NOE experiments can differentiate α/β configurations.
  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystals.
  • Comparative analysis : Cross-referencing with IUPAC-named analogs (e.g., 24α-methyl derivatives) to validate stereochemical assignments .

Advanced Research Questions

Q. What mechanistic challenges arise during the synthesis of this compound derivatives via alkoxyl radical intermediates?

  • Answer : Photoinduced reactions of hypoiodites (e.g., A-homo-5α-cholest-1-en-4α-ol hypoiodite) reveal competing pathways:

  • β-Scission : Predominant in 4α-substituted derivatives, leading to formate/acetate byproducts.
  • Intramolecular radical addition : Favored in 4β-substituted analogs, forming epoxides.
  • Mitigation : Use 18O isotopic labeling to track oxygen migration and optimize reaction conditions (e.g., solvent polarity, light intensity) .

Q. How can researchers resolve contradictions in bioactivity data for this compound across different biological models?

  • Answer :

  • Model selection : In vitro assays (e.g., HepG2 cells for hepatoprotection) vs. in vivo rodent models (e.g., acetaminophen-induced liver fibrosis).
  • Dose-response validation : Use EC50/IC50 values to compare potency; ensure purity (>98% by TLC) to exclude confounding impurities.
  • Mechanistic studies : Pair with transcriptomic/proteomic analysis to identify molecular targets (e.g., NF-κB for anti-inflammatory activity) .

Q. What advanced analytical strategies differentiate this compound from its 24-methyl and 24-ethyl analogs in complex mixtures?

  • Answer :

  • High-resolution MS : Differentiate via exact mass (e.g., 4α-methyl: C28H48O vs. 24-methyl: C29H50O).
  • GC-MS with derivatization : Trimethylsilyl ethers enhance volatility and separate co-eluting sterols.
  • Chiral chromatography : Resolve enantiomers using cellulose-based columns (e.g., Chiralcel OD-H) .

Methodological Guidelines

  • Synthesis Optimization : For photoinduced reactions, maintain inert atmospheres (N2/Ar) to prevent radical quenching .
  • Bioassay Design : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and validate via triplicate measurements .
  • Data Reporting : Follow Beilstein Journal guidelines:
    • Experimental section : Detail solvent ratios, chromatographic gradients, and NMR acquisition parameters.
    • Supporting information : Provide raw spectral data (e.g., .cif files for crystallography) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.